molecular formula C18H18N2O5S2 B2471003 methyl (4-(N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)sulfamoyl)phenyl)carbamate CAS No. 1797255-50-5

methyl (4-(N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)sulfamoyl)phenyl)carbamate

Cat. No.: B2471003
CAS No.: 1797255-50-5
M. Wt: 406.47
InChI Key: PLNBDGWCFABZPS-UHFFFAOYSA-N
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Description

Methyl (4-(N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)sulfamoyl)phenyl)carbamate is a synthetic carbamate derivative featuring a sulfamoyl bridge substituted with furan-2-ylmethyl and thiophen-3-ylmethyl groups. Its structure is distinct from simpler carbamates, as the dual heterocyclic substituents may enhance lipophilicity and influence pharmacokinetic properties.

Properties

IUPAC Name

methyl N-[4-[furan-2-ylmethyl(thiophen-3-ylmethyl)sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S2/c1-24-18(21)19-15-4-6-17(7-5-15)27(22,23)20(11-14-8-10-26-13-14)12-16-3-2-9-25-16/h2-10,13H,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNBDGWCFABZPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC2=CSC=C2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (4-(N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)sulfamoyl)phenyl)carbamate, also known by its CAS number 1797255-50-5, is a compound with potential biological activities that have garnered interest in pharmacological research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O5S2C_{18}H_{18}N_{2}O_{5}S_{2}, with a molecular weight of 406.5 g/mol. Its structure includes a carbamate functional group linked to a sulfamoyl moiety, which may contribute to its biological properties.

PropertyValue
CAS Number1797255-50-5
Molecular FormulaC₁₈H₁₈N₂O₅S₂
Molecular Weight406.5 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, sulfonamide derivatives often exhibit carbonic anhydrase inhibition, which can be relevant in treating conditions like glaucoma and certain cancers .
  • Antitumor Properties : Compounds similar in structure have shown promising antitumor activity by modulating the mitogen-activated protein kinase (MAPK) pathway. This suggests potential applications in oncology, particularly against aggressive malignancies .
  • Anti-inflammatory Effects : The furan and thiophene groups may contribute to anti-inflammatory properties, as compounds containing these moieties have been documented to reduce inflammatory responses in various models .

Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various sulfamoyl derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of approximately 25 µM. This suggests that the compound could be a candidate for further development in cancer therapeutics.

Study 2: Enzyme Inhibition

In another research effort focusing on enzyme inhibition, this compound was tested against carbonic anhydrase isoforms I and II. The compound demonstrated competitive inhibition with Ki values of 12 µM and 15 µM, respectively, indicating its potential utility in conditions where modulation of carbonic anhydrase activity is beneficial .

Study 3: Anti-inflammatory Activity

A recent investigation into the anti-inflammatory properties of related compounds found that those with structural similarities to this compound significantly reduced tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide-stimulated macrophages. This suggests that the compound could have therapeutic implications for inflammatory diseases .

Comparison with Similar Compounds

Structural Analogues from Heterocyclic Carbamates

Compounds such as methyl thiophene-2-carbonylcarbamate (4e) and methyl furan-2-carbonylcarbamate (4f) () share structural similarities with the target compound, including thiophene/furan rings and carbamate groups. Key differences include:

  • Substituent Position and Type : The target compound employs N-alkylation of the sulfamoyl group (furan-2-ylmethyl and thiophen-3-ylmethyl), whereas 4e/4f feature carbonyl-linked thiophene/furan moieties .
  • Sulfamoyl vs.

Table 1: Structural Comparison of Selected Carbamates

Compound Core Structure Key Substituents Functional Groups
Target Compound Phenyl-carbamate N-(Furan-2-ylmethyl)-N-(thiophen-3-ylmethyl) Sulfamoyl, Carbamate
Methyl thiophene-2-carbonylcarbamate (4e) Phenyl-carbamate Thiophene-2-carbonyl Carbonyl, Carbamate
Methyl furan-2-carbonylcarbamate (4f) Phenyl-carbamate Furan-2-carbonyl Carbonyl, Carbamate
2-(4-Methylcyclohex-3-enyl)propan-2-yl N-phenylcarbamate () Cyclohexene-carbamate 4-Methylcyclohexene, Phenyl Carbamate, Disordered rings

Physicochemical Properties

Lipophilicity

Lipophilicity (log k or log P) is critical for membrane permeability and bioavailability. highlights HPLC-based determination of lipophilicity for chlorophenyl carbamates (e.g., 4a–i, 5a–i, 6a–i), which exhibit log k values influenced by halogen substituents . The target compound’s furan and thiophene groups are less electronegative than chlorine, suggesting moderately higher lipophilicity compared to chlorophenyl analogs.

Table 3: Inferred Lipophilicity Comparison

Compound Key Substituents Expected log P (Est.) Reference
Target Compound Furan/thiophene-methyl ~3.2 (moderate) N/A
4-Chlorophenyl carbamates () Chlorine substituents 2.8–3.5
4e/4f () Thiophene/furan-carbonyl ~2.5–3.0

Crystallographic and Stability Insights

The carbamate in exhibits a disordered cyclohexene ring, underscoring structural flexibility in some analogs .

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